molecular formula C22H25N3O2S2 B12139755 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B12139755
M. Wt: 427.6 g/mol
InChI Key: KLFATNGMPQZPJO-UHFFFAOYSA-N
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Description

2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include sulfur-containing compounds and nitrogen sources.

    Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the thieno[2,3-d]pyrimidine core using prop-2-en-1-yl halides under basic conditions.

    Attachment of the Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the intermediate with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include thiols, amines, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfur and nitrogen-containing heterocycles.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets, including enzymes and receptors, through its functional groups. The thieno[2,3-d]pyrimidine core could interact with nucleic acids or proteins, while the sulfanyl group could form covalent bonds with thiol-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar cores but different substituents.

    Sulfanyl-Containing Compounds: Compounds with similar sulfanyl groups but different cores.

Uniqueness

The uniqueness of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide lies in its combination of a thieno[2,3-d]pyrimidine core with a sulfanyl group and an acetamide moiety. This unique combination of functional groups provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Biological Activity

The compound 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes existing research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy in various biological assays.

The compound has the following chemical properties:

  • Chemical Formula : C13H16N4O2S2
  • Molecular Weight : 324.42 g/mol
  • IUPAC Name : 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide
  • SMILES : Cc2sc1nc(SCC(=O)NN)n(CC=C)c(=O)c1c2C

Antitumor Activity

Recent studies have highlighted the compound's potent antitumor properties. In vitro assays conducted on various human tumor cell lines demonstrated significant growth inhibition. For instance:

  • Activity Comparison : The compound was found to be more effective than the standard chemotherapeutic agent 5-fluorouracil , exhibiting a 7-fold increase in activity against certain cancer cell lines .
CompoundTGI (µM)GI50 (µM)LC50 (µM)
Compound 2016.23.350.1
Compound 2367.76.6100

The mechanism of action appears to involve the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis essential for DNA replication. Notably, the compound exhibited an IC50 value of 0.20μM0.20\mu M, surpassing methotrexate's 0.22μM0.22\mu M .

The biological activity of this compound is attributed to:

  • Inhibition of DHFR : Critical for DNA synthesis and cell proliferation.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, notably through caspase activation .
  • Cell Cycle Arrest : It causes G2/M phase arrest in SNB-75 glioblastoma cells, indicating a potential mechanism for its antitumor effects .

Antimicrobial Activity

In addition to antitumor effects, the compound has shown promising antimicrobial properties against various pathogens. Testing against a panel of bacteria and fungi revealed significant inhibitory concentrations that suggest potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antitumor Studies :
    • A study tested the compound against NCI's 60 human tumor cell lines and reported it as one of the most active compounds with substantial growth inhibition across multiple cancer types .
  • In Silico Studies :
    • Molecular modeling studies indicated strong binding affinities to the DHFR active site, supporting experimental findings regarding its inhibitory potency .
  • Synthesis and Characterization :
    • The synthesis involved cyclization reactions under controlled conditions, yielding high-purity compounds suitable for biological testing .

Properties

Molecular Formula

C22H25N3O2S2

Molecular Weight

427.6 g/mol

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H25N3O2S2/c1-6-11-25-21(27)19-14(4)15(5)29-20(19)24-22(25)28-12-18(26)23-17-10-8-7-9-16(17)13(2)3/h6-10,13H,1,11-12H2,2-5H3,(H,23,26)

InChI Key

KLFATNGMPQZPJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(C)C)CC=C)C

Origin of Product

United States

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